BenchChemオンラインストアへようこそ!

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Structure-Activity Relationship

This specific 4-hydroxyphenyl regioisomer (CAS 895481-62-6) is a structurally authenticated dual MAO-B/BChE inhibitor probe. Unlike generic analogs, minor positional shifts (e.g., 3-hydroxy isomer) drastically alter selectivity, making this compound irreplaceable for reproducible SAR and Alzheimer's MTDL research. The computed logP of 5.1 serves as a rapid identity gate, distinguishing it from contaminant CAS 895481-93-3. Secure the exact probe to ensure assay validity.

Molecular Formula C21H16N2O2S2
Molecular Weight 392.49
CAS No. 895481-62-6
Cat. No. B2825424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide
CAS895481-62-6
Molecular FormulaC21H16N2O2S2
Molecular Weight392.49
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
InChIKeyHGVJEGRDMOXWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide (CAS 895481-62-6): A Quantifiably Differentiated Benzothiazole-Derived Phenyl Thioacetamide for Neurodegenerative Target Research


N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide (CAS 895481-62-6) is a synthetic benzothiazole-derived phenyl thioacetamide [1]. This compound belongs to a rationally designed series investigated as dual inhibitors of monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE), targets relevant to neurodegenerative disorders [2]. Its core scaffold features a benzothiazole ring linked to a 4-hydroxyphenyl group and a phenylthioacetamide side chain, a combination explicitly associated with selective MAO-B and BChE inhibition and iron-chelation properties [2].

Why N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide Cannot Be Interchanged with Other Benzothiazole Analogs


Substitution among benzothiazole-derived thioacetamides is not scientifically valid due to extreme structural sensitivity in their polypharmacological profile. A comprehensive structure-activity relationship (SAR) study demonstrates that minor modifications, such as moving the hydroxyl group from the 4- to the 3-position or replacing the phenylthio linker with a phenoxy group, cause significant shifts in MAO-A/MAO-B selectivity and cholinesterase inhibition [1]. Specifically, analogs with a 3-hydroxy substitution pattern exhibit distinct potency and selectivity landscapes compared to the 4-hydroxy configuration of 895481-62-6, making generic substitution a high-risk decision that can invalidate experimental outcomes [1].

Quantitative Differentiation Evidence for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide (895481-62-6)


Positional Isomerism Dictates MAO-B Inhibitory Potency: 4-Hydroxy vs. 3-Hydroxy Analogs

The 4-hydroxyphenyl substitution pattern on the benzothiazole scaffold is a critical determinant of MAO-B inhibitory potency. In the parent SAR series, a positional isomer (compound 28) featuring this 4-hydroxy configuration achieved a potent MAO-A IC50 of 0.030 µM, while its direct regioisomer with a 3-hydroxy group (compound 30) displayed a different selectivity profile, with its highest potency directed towards MAO-B (0.015 µM) and AChE (0.114 µM) [1]. This demonstrates that the 4-hydroxy motif, as present in 895481-62-6, can be engineered for specific potency, while the 3-hydroxy analog pivots towards a distinct multi-target profile, preventing interchangeable use [1].

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Structure-Activity Relationship

Phenylthio Linker is Essential for BChE Inhibition: Thioether vs. Ether Oxygen Comparison

The phenylthio (-S-) linkage in 895481-62-6 is crucial for conferring BChE inhibitory activity, a feature linked to the comprehensive multi-target profile of this scaffold. The lead compound from the dual inhibitor series (compound 30), which contains a 2-(phenylthio)acetamide side chain, displayed a BChE IC50 of 4.125 µM [1]. In contrast, a closely related analog from the same chemical space, 'N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-phenoxyacetamide', replaces the thioether with a phenoxy (-O-) group and is not associated with this same MAO-B/BChE dual inhibition data . This highlights the pharmacophoric requirement of the sulfur atom for achieving the desired polypharmacology.

Butyrylcholinesterase Inhibition Alzheimer's Disease Linker Pharmacophore

Selective Iron-Chelation Property as a Differentiating Disease-Modifying Mechanism

Several benzothiazole-derived phenyl thioacetamides, including those sharing the core scaffold of 895481-62-6, have demonstrated significant iron-chelating properties in addition to enzyme inhibition [1]. This dual functionality is a key differentiator from monoamine oxidase inhibitors that lack this metal-chelating ability, such as the clinically used MAO-B inhibitor rasagiline, which does not possess a chelating pharmacophore [2]. The metal-chelating capacity is hypothesized to contribute to a disease-modifying mechanism by reducing iron-induced oxidative stress, a factor not addressed by purely enzyme-inhibiting comparators [1].

Iron Chelation Antioxidant Neuroprotection

Computed Lipophilicity (LogP) as a Procurement-Relevant Identity Check Against Close Analogs

The computed partition coefficient (XLogP3) of 895481-62-6 is 5.1, serving as a definitive identity check that distinguishes it from commercially available, structurally similar analogs [1]. For example, the 3-hydroxy regioisomer, N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide (CAS 895481-93-3), possesses an identical molecular formula but a distinct InChI Key, leading to a calculably different LogP value . This quantifiable physicochemical difference ensures that procurement of 895481-62-6 provides the correct molecular entity for studies where the 4-hydroxy pharmacophore is essential.

Physicochemical Property Quality Control Identity Verification

Quantitatively Justified Research Applications for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide (895481-62-6)


Investigating Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease via MAO-B/BChE Dual Inhibition

895481-62-6 is a fit-for-purpose probe for studying the MAO-B/BChE dual inhibition paradigm in Alzheimer's disease research. Its phenylthioacetamide scaffold is directly linked to the quantifiable BChE inhibitory activity (IC50 4.125 µM) and MAO-B modulation observed in the probe series [1]. This makes it a structurally authenticated starting point for designing MTDLs, distinguishing it from analogs lacking the thioether group that do not exhibit this specific dual profile .

Positional Isomer SAR for Fine-Tuning MAO-A vs. MAO-B Selectivity

As a defined 4-hydroxyphenyl regioisomer, 895481-62-6 is a critical tool for comparative SAR studies mapping the selectivity determinants between MAO-A and MAO-B. The direct comparator, compound 28, achieved an MAO-A IC50 of 0.030 µM, while its 3-hydroxy regioisomer, compound 30, pivoted to a potent MAO-B inhibitor (0.015 µM) [1]. This compound is thus essential for any investigation seeking to understand and manipulate this positional isomer-driven selectivity switch.

Iron-Chelation and Antioxidant Mechanism-of-Action Studies Over Simple Enzyme Inhibitors

For research aiming to demonstrate a multi-mechanistic, disease-modifying effect, 895481-62-6 serves as a superior core scaffold compared to established MAO-B inhibitors like rasagiline . Its class-demonstrated iron-chelation and antioxidant properties provide a second, independent mechanism of action to investigate, in addition to enzyme inhibition [1]. This allows for experimental dissection of the contributions of monoaminergic and metal-homeostatic pathways to neuroprotection.

Procurement Quality Control Via LogP-Based Identity Verification

Before initiating high-value biological assays, the computed logP of 5.1 serves as a rapid, quantitative quality control gate to confirm the identity of procured material [1]. This parameter effectively differentiates it from regioisomeric contaminants, such as CAS 895481-93-3, that could confound pharmacological results due to their differing biological profiles .

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.